molecular formula C11H13N5OS B5206215 N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide

N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide

Cat. No. B5206215
M. Wt: 263.32 g/mol
InChI Key: OFABDJMGESTHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide involves complex chemical reactions aimed at introducing specific functional groups that impart desired chemical and biological properties. For instance, derivatives of N-phenylacetamide have been synthesized to evaluate their pharmacological activities, including their potential as glutaminase inhibitors, showcasing the intricate steps involved in enhancing drug-like properties while focusing on improving solubility and potency (Shukla et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide reveals insights into their chemical behavior and interaction potential. For example, the crystal structure analysis of certain acetamide derivatives has provided valuable information on their conformation and the intra-molecular interactions that may influence their biological activities (Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide derivatives often aim at modifying the molecular structure to achieve desired chemical properties. These modifications can significantly impact their reactivity, stability, and interaction with biological targets. The synthesis of related compounds involves reactions that highlight the versatility of acetamide derivatives in forming bonds and introducing substituents that modify their chemical properties (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in scientific research. Studies have focused on improving these properties to enhance their utility in various research and development contexts. The physical properties are often determined through analytical techniques that provide insights into the compound's suitability for further applications (Duran et al., 2013).

Chemical Properties Analysis

The chemical properties analysis of such compounds includes their reactivity, stability under different conditions, and interaction with other molecules. This analysis is fundamental for understanding the mechanisms through which these compounds exhibit their potential effects and for guiding the development of new derivatives with optimized properties. Research on the chemical behavior of these compounds under various conditions helps in tailoring their properties for specific applications (Suzuki et al., 1960).

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can react vigorously when exposed to shock, fire, and heat on friction . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles and their derivatives have a significant role in medicinal and pharmaceutical applications . The eco-friendly synthesis approaches and the wide range of biological activities of these compounds suggest promising future directions in the field of medicinal chemistry .

properties

IUPAC Name

N-methyl-2-(1-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-15(9-6-4-3-5-7-9)10(17)8-18-11-12-13-14-16(11)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFABDJMGESTHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.